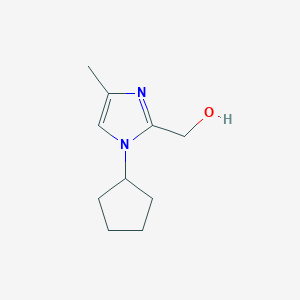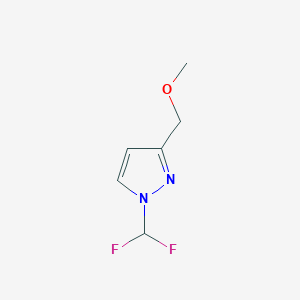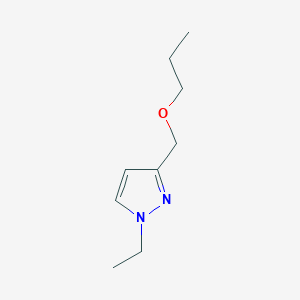
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the pyrazole ring, along with the sec-butyl and sec-butoxymethyl groups, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method is the reaction of a pyrazole derivative with sec-butyl chloride in the presence of a base to form the sec-butylated pyrazole. This intermediate is then reacted with sec-butoxymethyl chloride under basic conditions to introduce the sec-butoxymethyl group. Finally, the sulfonyl chloride group is introduced by reacting the compound with chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the use of continuous flow reactors might be employed to improve efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure the highest quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Usually performed in aqueous acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical tool to modify proteins or other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride exerts its effects typically involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonate
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonothioate
Uniqueness
What sets 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which is highly reactive and versatile in chemical synthesis. This reactivity allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(butan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-5-9(3)15-7-12(19(13,16)17)11(14-15)8-18-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZZFWSOQNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(chloromethyl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8037000.png)








